molecular formula C13H9N3O2 B6599791 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid CAS No. 1896920-53-8

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid

Cat. No.: B6599791
CAS No.: 1896920-53-8
M. Wt: 239.23 g/mol
InChI Key: MISZMEPLLURCBZ-UHFFFAOYSA-N
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Description

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structurePyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Chemical Reactions Analysis

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazolopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid lies in its specific substitution pattern and the presence of the benzoic acid moiety, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-3-5-11(6-4-9)16-12-10(8-15-16)2-1-7-14-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZMEPLLURCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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